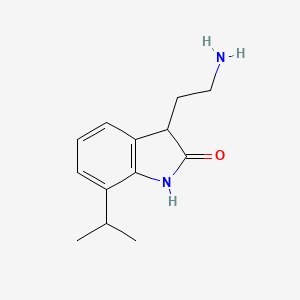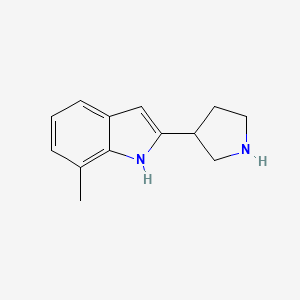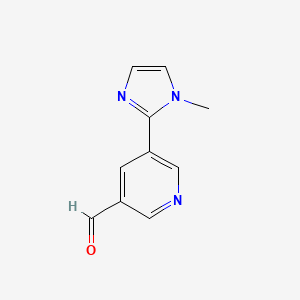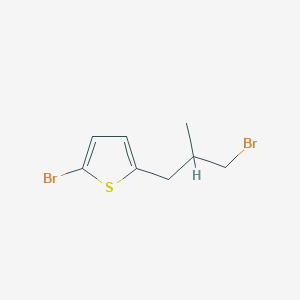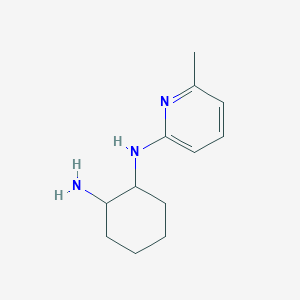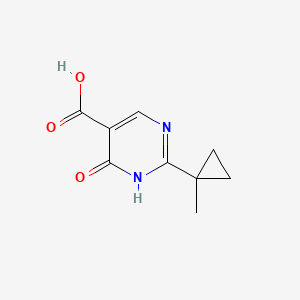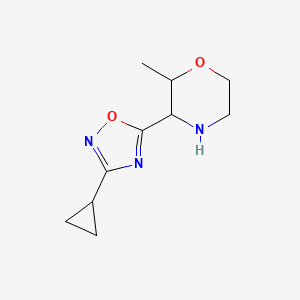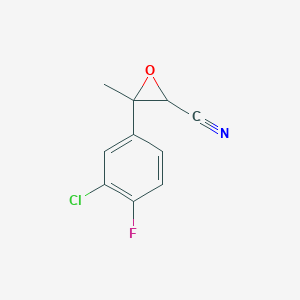![molecular formula C15H19BrO B13201678 ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene](/img/structure/B13201678.png)
({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene is an organic compound that features a benzene ring attached to a cyclohexene ring through a methoxy bridge, with a bromomethyl group on the cyclohexene ring. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene typically involves multiple steps:
Bromination of Cyclohexene: Cyclohexene is first brominated to introduce the bromomethyl group. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Formation of the Methoxy Bridge: The bromomethylcyclohexene is then reacted with a suitable methoxy compound, such as methanol (CH₃OH), under basic conditions to form the methoxy bridge.
Attachment to Benzene: Finally, the methoxy-substituted cyclohexene is coupled with benzene through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and alkylation steps to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.
Reduction Reactions: The double bond in the cyclohexene ring can be reduced to form a cyclohexane ring using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or other hydrogenation catalysts.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation: Products can include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the fully saturated cyclohexane derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine
Drug Development: Potential precursor for the synthesis of bioactive compounds with therapeutic properties.
Biochemical Studies: Used in studies to understand the interaction of aromatic and aliphatic compounds with biological macromolecules.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Chemical Manufacturing: Employed in the production of specialty chemicals and additives.
Wirkmechanismus
The mechanism by which ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Bromomethylcyclohexane): Similar structure but lacks the methoxy bridge and benzene ring.
(Cyclohex-3-en-1-yl)methanol: Similar structure but with a hydroxyl group instead of a bromomethyl group.
Benzyl Bromide: Contains a benzene ring with a bromomethyl group but lacks the cyclohexene ring.
Uniqueness
({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene is unique due to its combination of aromatic and aliphatic features, which allows it to participate in a wide range of chemical reactions. This dual nature makes it a versatile intermediate in organic synthesis and valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H19BrO |
|---|---|
Molekulargewicht |
295.21 g/mol |
IUPAC-Name |
[1-(bromomethyl)cyclohex-3-en-1-yl]methoxymethylbenzene |
InChI |
InChI=1S/C15H19BrO/c16-12-15(9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1-5,7-8H,6,9-13H2 |
InChI-Schlüssel |
CVIDCCWGUHTEGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)(COCC2=CC=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201596.png)

